molecular formula C22H15Cl2F3N4O3 B11516270 3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11516270
M. Wt: 511.3 g/mol
InChI Key: OSYGALABAWAZKB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxy-substituted phenyl compounds, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro, dimethoxyphenyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dechlorinated or demethylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl N-(2,4-dichlorophenyl)carbamate
  • 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate
  • 3-chlorophenyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

Compared to similar compounds, 3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities. The combination of chloro, dimethoxyphenyl, and trifluoromethyl groups also contributes to its versatility and wide range of applications in scientific research and industry.

Properties

Molecular Formula

C22H15Cl2F3N4O3

Molecular Weight

511.3 g/mol

IUPAC Name

3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15Cl2F3N4O3/c1-33-15-7-6-11(8-16(15)34-2)14-10-17(22(25,26)27)31-20(29-14)18(24)19(30-31)21(32)28-13-5-3-4-12(23)9-13/h3-10H,1-2H3,(H,28,32)

InChI Key

OSYGALABAWAZKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC=C4)Cl)Cl)OC

Origin of Product

United States

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